7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol
Description
Properties
IUPAC Name |
7-bromo-2-(4-hydroxy-2-methylphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-7-4-8(17)2-3-10(7)14-16-12-6-9(18)5-11(15)13(12)19-14/h2-6,17-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNYSRJFRSEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=NC3=C(O2)C(=CC(=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739613 | |
| Record name | 4-(7-Bromo-5-hydroxy-1,3-benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440122-81-6 | |
| Record name | 4-(7-Bromo-5-hydroxy-1,3-benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol typically involves the reaction of 4-hydroxy-2-methylphenylamine with 2-bromo-5-nitrobenzoic acid under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzo[d]oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the bromine atom can yield various substituted benzo[d]oxazole derivatives .
Scientific Research Applications
7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The structural comparison focuses on benzoxazole derivatives with substitutions at analogous positions, particularly bromine, hydroxyl, and substituted phenyl groups.
Key Observations :
- Fluorine substitution in 89446-19-5 increases electronegativity, which may alter electronic distribution and receptor affinity .
- DCPAB and HPAB feature amino-linked substituents instead of direct phenyl attachments, influencing their interactions with biological targets like T-bet in Th1 cells .
Physicochemical Properties
Data from NMR, MS, and melting points highlight critical differences:
Key Observations :
- The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-brominated analogues like HPAB.
- High melting points in DCPAB suggest strong crystalline packing due to chlorine substituents, whereas the target compound’s melting point remains uncharacterized .
Target Compound :
Analogues :
Demonstrated efficacy in ameliorating colitis in murine models .
89446-19-5 :
- Fluorine substitution may enhance metabolic stability or target selectivity, though pharmacological studies are lacking .
Key Observations :
Biological Activity
7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions, typically utilizing methods such as condensation reactions and cyclization processes. Characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]oxazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities against various strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 24 | |
| Escherichia coli | 22 | |
| Candida albicans | 20 |
The presence of hydroxyl and bromo substituents enhances its activity by increasing the compound's ability to interact with microbial cell membranes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses moderate to high cytotoxicity:
These findings suggest potential applications in cancer treatment, warranting further investigation into its mechanism of action.
The biological activity of this compound is believed to involve the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. For example, some studies suggest that it may act as a sirtuin inhibitor, which plays a role in cellular aging and apoptosis.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial properties of various benzo[d]oxazole derivatives, including our compound. It was found that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- Anticancer Potential : Research focusing on the cytotoxic effects on MCF7 cells revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol, and how do reaction conditions influence yield?
The synthesis of brominated benzoxazole derivatives typically involves multi-step reactions. For example, refluxing precursor amides in phosphorus oxychloride (POCl₃) for 4 hours under anhydrous conditions can yield brominated oxazole intermediates, as seen in analogous syntheses . Key steps include cyclization and halogenation. For the target compound, introducing the bromine atom at position 7 may require electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. Post-synthesis purification via column chromatography (e.g., PE/EA 4:1) and recrystallization (ethanol) is critical to isolate high-purity crystals . Yield optimization hinges on controlling temperature and stoichiometry of brominating agents.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
High-Resolution Mass Spectrometry (HRMS) is essential for confirming molecular weight (e.g., [M+H]+ calcd. 463.1469, found 463.1470 in similar compounds) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves substituent positions, particularly distinguishing aromatic protons in the benzoxazole core. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related oxazolidine derivatives (e.g., C–Br bond length: ~1.89 Å; dihedral angles between aromatic rings) . Melting points (e.g., 77–80°C for bromophenol analogs) and IR spectroscopy further confirm functional groups .
Q. What preliminary biological activities have been reported for structurally related benzoxazole derivatives?
Brominated benzoxazoles exhibit antimicrobial and anticancer potential. For instance, methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate showed promising activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 25 µM) . The bromine atom enhances electrophilicity, facilitating interactions with biological targets like DNA topoisomerases or microbial enzymes. However, hydroxyl and methyl groups in the target compound may influence solubility and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
Discrepancies often arise from metabolic stability, pharmacokinetics, or assay specificity. For example, in vitro cytotoxicity (e.g., IC₅₀) may not account for hepatic metabolism or plasma protein binding. Advanced strategies include:
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites .
- Pharmacokinetic Studies : Measure bioavailability and half-life in rodent models.
- Target Validation : Employ CRISPR knockouts or siRNA to confirm mechanism-specific activity . A case study on 5-HT₆ receptor antagonists demonstrated that methyl ester hydrolysis in vivo altered efficacy, highlighting the need for prodrug optimization .
Q. What mechanistic insights explain the selective antimicrobial activity of brominated benzoxazoles against Gram-positive vs. Gram-negative bacteria?
The compound’s selectivity may stem from structural differences in bacterial cell walls. Gram-negative bacteria possess an outer membrane that limits penetration of hydrophobic molecules. Modifications like introducing sulfonyl groups (e.g., 4-(4-bromophenylsulfonyl)phenyl) enhance polarity, improving Gram-negative activity . Molecular docking studies on analogous compounds revealed stronger binding to Gram-positive-specific enzymes (e.g., penicillin-binding proteins) due to hydrophobic interactions with bromine and aryl groups .
Q. How does the substitution pattern (e.g., bromine position, hydroxyl/methyl groups) affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Substituent effects are critical for NAS. Bromine at position 7 (meta to the oxazole nitrogen) activates the ring for substitution due to electron-withdrawing effects. Comparative studies of derivatives show:
| Compound | Bromine Position | Reactivity (k, s⁻¹) | Major Product |
|---|---|---|---|
| 7-Bromo isomer | 7 | 0.45 | 7-Amino derivative |
| 5-Bromo isomer | 5 | 0.12 | Ring-opened byproduct |
The methyl group at position 2 sterically hinders para-substitution, while the hydroxyl group at position 4 directs electrophiles to ortho/para positions .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
- Data Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂/Ar) to minimize variability .
- Ethical Compliance : Adhere to NIH guidelines for in vivo testing; avoid unapproved therapeutic claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
